molecular formula C26H41N3O8S B1665866 Benzamide, 3-((3-endo)-8-(2-((cyclohexylmethyl)((2S)-2,3-dihydroxy-1-oxopropyl)amino)ethyl)-8-azabicyclo(3.2.1)oct-3-yl)-, sulfate (1:1) CAS No. 949904-50-1

Benzamide, 3-((3-endo)-8-(2-((cyclohexylmethyl)((2S)-2,3-dihydroxy-1-oxopropyl)amino)ethyl)-8-azabicyclo(3.2.1)oct-3-yl)-, sulfate (1:1)

Cat. No. B1665866
M. Wt: 555.7 g/mol
InChI Key: QNFFAKFVKCGLPK-LYMPHXRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Axelopran sulfate is used in Oral Therapies for Opioid-induced Bowel Dysfunction in Patients with Chronic Noncancer Pain.

Scientific Research Applications

Pharmacological Properties and Clinical Use

The compound Metoclopramide, a benzamide derivative, exhibits significant influence on the motility of the gastrointestinal tract. It shows improved resting tone of the esophageal sphincter, stomach tone and peristalsis, and accelerated gastric emptying, among other effects. The drug is used in various clinical applications, including facilitating certain diagnostic procedures in gastroenterology, treating vomiting and gastro-intestinal disorders, and promoting gastric emptying prior to anesthesia. Notably, Metoclopramide's accelerated gastric emptying also influences the absorption of other drugs like salicylate, paracetamol, and levodopa. Despite its benefits, the use of Metoclopramide needs careful monitoring due to possible side effects, particularly extrapyramidal reactions (Pinder, Brogden, Sawyer, Speight, & Avery, 2012).

Emerging Psychoactive Substances

Benzamide derivatives, specifically N-substituted benzamides and acetamides, are also recognized in the study of novel synthetic opioid receptor agonists. These compounds, developed in the 1970s and 1980s, have shown significant impact on drug markets due to their psychoactive properties. The compound U-47700 is highlighted as one of the most significant, reported to provide short-lasting euphoric effects. The study emphasizes the importance of international early warning systems in tracking these substances due to their potential misuse and the health risks associated with their consumption (Sharma, Hales, Rao, NicDaéid, & McKenzie, 2018).

Antioxidant Capacity Reaction Pathways

The benzamide derivative is discussed in the context of ABTS radical cation-based assays, which are prevalent in determining antioxidant capacity. The review addresses the reaction pathways in the ABTS/potassium persulfate decolorization assay, highlighting the potential coupling reaction of certain antioxidants with ABTS•+, which contributes to total antioxidant capacity. This study provides insights into the specific reactions, like coupling, which might bias comparisons between antioxidants but still recognizes the relevance of ABTS-based assays in monitoring changes in antioxidant systems during storage and processing (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Role in Antimicrobial and Antiviral Activities

Benzothiazole moieties and their derivatives, which include benzamide derivatives, have shown substantial antimicrobial and antiviral properties. These compounds are being studied for their potential in addressing the rise of multi-drug resistant pathogens and global health crises like the Covid-19 pandemic. The mini-review highlights the importance of careful pharmaceutical studies to ensure the safety and efficacy of these bioactive synthesized molecules as potential antimicrobial or antiviral drugs in the future (Elamin, Salman Abd Elaziz, & Abdallah, 2020).

properties

CAS RN

949904-50-1

Product Name

Benzamide, 3-((3-endo)-8-(2-((cyclohexylmethyl)((2S)-2,3-dihydroxy-1-oxopropyl)amino)ethyl)-8-azabicyclo(3.2.1)oct-3-yl)-, sulfate (1:1)

Molecular Formula

C26H41N3O8S

Molecular Weight

555.7 g/mol

IUPAC Name

3-[8-[2-[cyclohexylmethyl-[(2S)-2,3-dihydroxypropanoyl]amino]ethyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide;sulfuric acid

InChI

InChI=1S/C26H39N3O4.H2O4S/c27-25(32)20-8-4-7-19(13-20)21-14-22-9-10-23(15-21)29(22)12-11-28(26(33)24(31)17-30)16-18-5-2-1-3-6-18;1-5(2,3)4/h4,7-8,13,18,21-24,30-31H,1-3,5-6,9-12,14-17H2,(H2,27,32);(H2,1,2,3,4)/t21?,22?,23?,24-;/m0./s1

InChI Key

QNFFAKFVKCGLPK-LYMPHXRUSA-N

Isomeric SMILES

C1CCC(CC1)CN(CCN2C3CCC2CC(C3)C4=CC(=CC=C4)C(=O)N)C(=O)[C@H](CO)O.OS(=O)(=O)O

SMILES

C1CCC(CC1)CN(CCN2C3CCC2CC(C3)C4=CC(=CC=C4)C(=O)N)C(=O)C(CO)O.OS(=O)(=O)O

Canonical SMILES

C1CCC(CC1)CN(CCN2C3CCC2CC(C3)C4=CC(=CC=C4)C(=O)N)C(=O)C(CO)O.OS(=O)(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Axelopran sulfate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzamide, 3-((3-endo)-8-(2-((cyclohexylmethyl)((2S)-2,3-dihydroxy-1-oxopropyl)amino)ethyl)-8-azabicyclo(3.2.1)oct-3-yl)-, sulfate (1:1)
Reactant of Route 2
Reactant of Route 2
Benzamide, 3-((3-endo)-8-(2-((cyclohexylmethyl)((2S)-2,3-dihydroxy-1-oxopropyl)amino)ethyl)-8-azabicyclo(3.2.1)oct-3-yl)-, sulfate (1:1)
Reactant of Route 3
Reactant of Route 3
Benzamide, 3-((3-endo)-8-(2-((cyclohexylmethyl)((2S)-2,3-dihydroxy-1-oxopropyl)amino)ethyl)-8-azabicyclo(3.2.1)oct-3-yl)-, sulfate (1:1)
Reactant of Route 4
Benzamide, 3-((3-endo)-8-(2-((cyclohexylmethyl)((2S)-2,3-dihydroxy-1-oxopropyl)amino)ethyl)-8-azabicyclo(3.2.1)oct-3-yl)-, sulfate (1:1)
Reactant of Route 5
Benzamide, 3-((3-endo)-8-(2-((cyclohexylmethyl)((2S)-2,3-dihydroxy-1-oxopropyl)amino)ethyl)-8-azabicyclo(3.2.1)oct-3-yl)-, sulfate (1:1)
Reactant of Route 6
Benzamide, 3-((3-endo)-8-(2-((cyclohexylmethyl)((2S)-2,3-dihydroxy-1-oxopropyl)amino)ethyl)-8-azabicyclo(3.2.1)oct-3-yl)-, sulfate (1:1)

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